

An In-depth Technical Guide to the Patent Literature of Claziprotamidum

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Claziprotamidum	
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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Claziprotamidum, also known as Claziprotamide or BBP-671, is an investigational small molecule that emerged from patent literature as a promising therapeutic agent for rare metabolic disorders. It acts as a positive allosteric modulator of pantothenate kinases (PanKs), key enzymes in the biosynthesis of Coenzyme A (CoA). This technical guide provides a comprehensive review of the core patent literature and associated scientific publications concerning Claziprotamidum, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and development workflow. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction

Claziprotamidum (IUPAC name: 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-3-fluorophenyl)ethanone; CAS: 2361124-03-8) was identified as a potent activator of pantothenate kinases (PanKs), the rate-limiting enzymes in the CoA biosynthetic pathway.[1] Deficiencies in CoA metabolism are linked to severe pathologies, most notably Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare and debilitating neurological disorder caused by mutations in the PANK2 gene.[1] Claziprotamidum was developed to address the unmet medical need in PKAN and other organic acidemias by enhancing the activity of other PanK isoforms, thereby compensating for the dysfunctional PANK2.



Patent Landscape

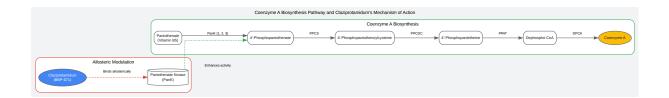
The core intellectual property surrounding **Claziprotamidum** is primarily encompassed by the patent application WO2019133635A1, titled "Small molecule modulators of pantothenate kinases." This patent discloses the composition of matter for a series of compounds, including **Claziprotamidum**, and their use in treating metabolic disorders associated with impaired CoA biosynthesis.

Mechanism of Action: Allosteric Modulation of Pantothenate Kinase

Claziprotamidum functions as a positive allosteric modulator of PanK enzymes. It binds to a site distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity. This mechanism is particularly crucial in the context of PKAN, where the PANK2 isoform is deficient. By activating other isoforms, such as PANK1 and PANK3, **Claziprotamidum** aims to restore adequate levels of CoA.

Signaling Pathway: Coenzyme A Biosynthesis

The biosynthesis of CoA is a fundamental metabolic pathway. Pantothenate (Vitamin B5) is the precursor, and its phosphorylation by PanK is the first and rate-limiting step. The following diagram illustrates this pathway and the point of intervention for **Claziprotamidum**.





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Caption: Coenzyme A biosynthesis pathway and Claziprotamidum's mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from patent literature and associated publications.

Table 1: In Vitro Pank Activation

Compound	PanK Isoform	EC50 (nM)	Reference
Claziprotamidum (BBP-671)	PanK1	Data not specified	WO2019133635A1
Claziprotamidum (BBP-671)	PanK3	< 10	WO2019133635A1

Table 2: Preclinical Efficacy in PKAN Mouse Model

Parameter	Control Group	BBP-671 Treated Group	% Improvement	Reference
Median Survival	~25 days	> 40 days	> 60%	[2]
Body Weight Gain	Stagnant	Increased	-	[2]
Motor Activity	Reduced	Significantly Increased	-	[2]
Brain CoA Levels	Deficient	Restored to near normal	-	[2]

Table 3: Phase 1 Clinical Trial Pharmacokinetics (Healthy Volunteers)



Parameter	Value	Reference
Time to Maximum Concentration (Tmax)	1-2 hours	[2]
Elimination Half-life	6-9 hours	[2]
Accumulation at Steady State	2.5 to 3-fold	[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the patent literature.

High-Throughput Screening (HTS) for PanK Activators

A high-throughput screen of a large compound library was performed to identify novel PanK modulators.

Protocol:

- Enzyme and Substrates: Recombinant human PanK3 was used. The substrates were ATP and radiolabeled [3H]pantothenate.
- Assay Principle: The assay measured the enzymatic conversion of [3H]pantothenate to [3H]4'-phosphopantothenate.

Procedure:

- Compounds from the library were dispensed into 384-well plates.
- PanK3 enzyme was added to each well.
- The enzymatic reaction was initiated by the addition of ATP and [3H]pantothenate.
- The reaction was incubated at room temperature.
- The reaction was terminated, and the product was separated from the substrate using a filter-binding assay.

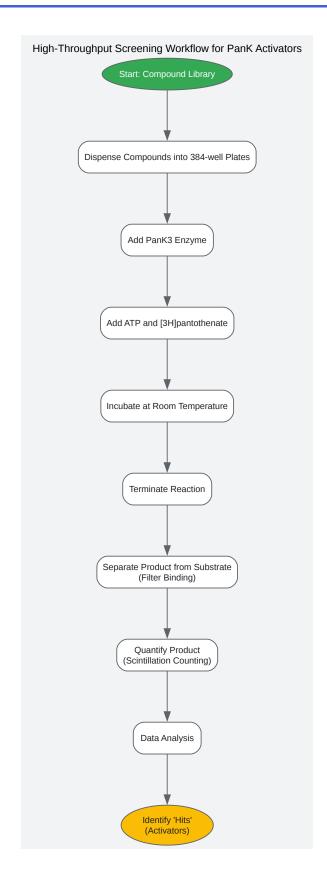
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- The amount of product formed was quantified by scintillation counting.
- Data Analysis: Compounds that increased the enzymatic activity above a certain threshold were identified as "hits."





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Caption: HTS workflow for identifying PanK activators.



Synthesis of Claziprotamidum (Example from Patent)

The synthesis of **Claziprotamidum** is described in the patent literature. A general outline is provided below.

Protocol:

- Step 1: Synthesis of Intermediate A (2-(4-cyclopropyl-3-fluorophenyl)acetic acid): This intermediate is synthesized from commercially available starting materials through a multistep process.
- Step 2: Synthesis of Intermediate B (1-(6-chloropyridazin-3-yl)piperazine): This intermediate is prepared by reacting 3,6-dichloropyridazine with piperazine.
- Step 3: Coupling Reaction: Intermediate A is coupled with Intermediate B in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF) to yield **Claziprotamidum**.
- Purification: The final product is purified by column chromatography.

Phase 1 Clinical Trial (NCT04836494)

A first-in-human, randomized, placebo-controlled, single and multiple ascending dose escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of BBP-671.

Study Design:

- Part 1: Healthy Volunteers:
 - Single Ascending Dose (SAD) cohorts.
 - Multiple Ascending Dose (MAD) cohorts.
- Part 2: Patients with Propionic Acidemia or Methylmalonic Acidemia.

Key Assessments:

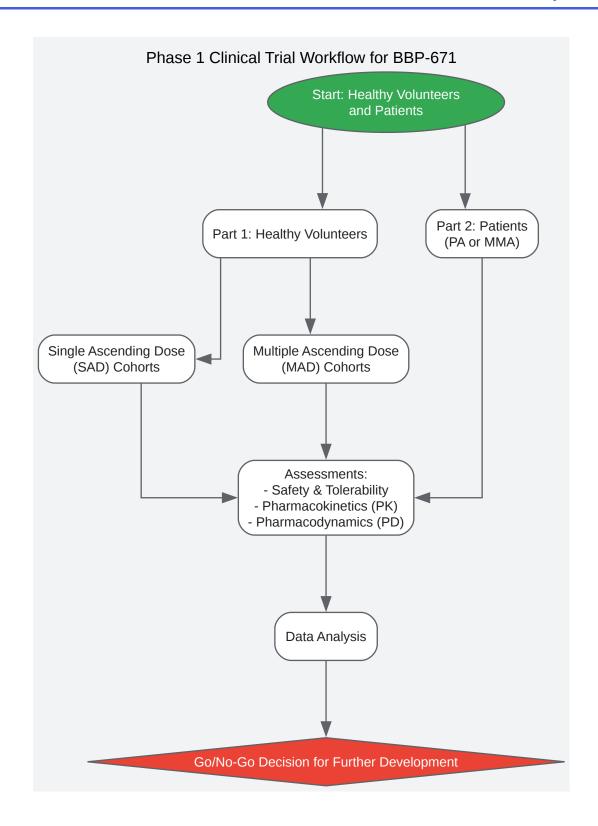






- Safety and Tolerability: Monitoring of adverse events, clinical laboratory tests, vital signs, and ECGs.
- Pharmacokinetics (PK): Measurement of BBP-671 concentrations in plasma and cerebrospinal fluid (CSF).
- Pharmacodynamics (PD): Assessment of changes in whole blood acetyl-CoA levels as a biomarker of target engagement.





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Caption: Phase 1 Clinical Trial Workflow for BBP-671.

Clinical Development and Outcomes



The Phase 1 clinical trial (NCT04836494) for BBP-671 was ultimately discontinued. The decision was based on the inability to identify a clinical trial dose that could adequately balance safety (toxicity) and potential clinical benefit. A significant challenge was the wide variability in the blood levels of BBP-671 observed among individuals receiving the same dose. This variability made it difficult to establish a safe and effective dosing regimen, as the therapeutic window appeared to be narrow.

Conclusion

The patent literature for **Claziprotamidum** reveals a scientifically driven approach to addressing a rare and debilitating neurological disorder. The compound demonstrated a clear mechanism of action as a PanK activator with promising preclinical efficacy. However, the challenges encountered during early clinical development, specifically related to its pharmacokinetic variability and narrow therapeutic index, led to the discontinuation of the program. This technical guide provides a detailed overview of the available data and methodologies, offering valuable insights for researchers and drug developers working on similar therapeutic targets and modalities. The journey of **Claziprotamidum** underscores the complexities of translating promising preclinical findings into viable clinical treatments.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Patent Literature of Claziprotamidum]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612807#claziprotamidum-patent-literature-review]

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